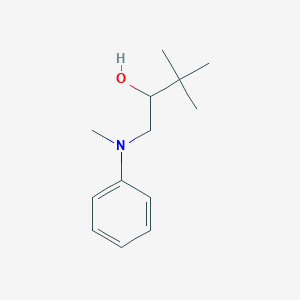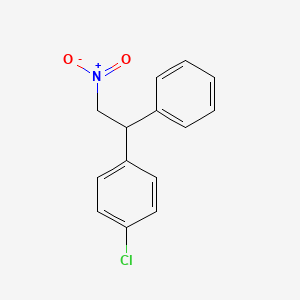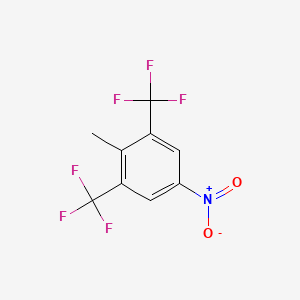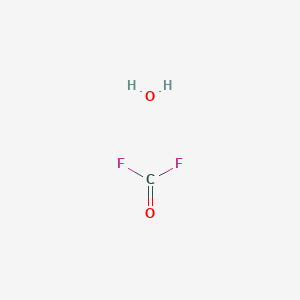![molecular formula C18H20OSe B14244693 ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene CAS No. 378798-47-1](/img/structure/B14244693.png)
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene typically involves the reaction of 3-phenyl-2-[(prop-2-en-1-yl)oxy]propanol with a selenium-containing reagent. One common method is the use of diphenyl diselenide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle selenium compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can be used as a precursor for the synthesis of more complex organoselenium compounds. It can also serve as a reagent in the formation of carbon-selenium bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to the biological activity of selenium-containing compounds. It may be investigated for its antioxidant properties and potential use in the treatment of diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Mécanisme D'action
The mechanism by which ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine
Uniqueness
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is unique due to its specific structure, which combines a selenium atom with a prop-2-en-1-yl group and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Propriétés
Numéro CAS |
378798-47-1 |
|---|---|
Formule moléculaire |
C18H20OSe |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(3-phenyl-2-prop-2-enoxypropyl)selanylbenzene |
InChI |
InChI=1S/C18H20OSe/c1-2-13-19-17(14-16-9-5-3-6-10-16)15-20-18-11-7-4-8-12-18/h2-12,17H,1,13-15H2 |
Clé InChI |
HECHFSLNKKGHIT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(CC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)



![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)

![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)

